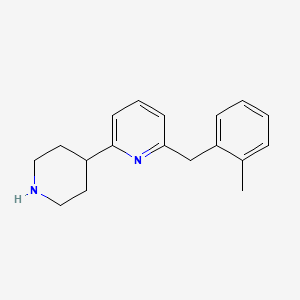

2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine

Description

2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 2-methylbenzyl group at position 2 and a piperidin-4-yl moiety at position 6.

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl]-6-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-14-5-2-3-6-16(14)13-17-7-4-8-18(20-17)15-9-11-19-12-10-15/h2-8,15,19H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUZWEULRQCQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NC(=CC=C2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the 2-Methylbenzyl Group: This step involves the alkylation of the pyridine ring with 2-methylbenzyl halides under basic conditions.

Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the piperidine and benzyl moieties:

*Yield extrapolated from analogous methyl-to-carboxyl oxidation in pyridine derivatives.

Reduction Reactions

Selective reduction depends on catalytic systems:

The piperidine ring remains intact under mild reduction conditions .

Electrophilic Aromatic Substitution

Reactivity at the benzyl aromatic ring (directed by methyl group):

Pyridine ring shows limited EAS activity except under forcing conditions .

Piperidine Nitrogen Functionalization

Pyridine Ring Substitution

Requires pre-activation via N-oxidation or metal coordination :

| Activation Method | Subsequent Reaction | Product | Yield |

|---|---|---|---|

| N-Oxide formation | POCl₃ → Cl⁻ substitution | 6-Chloropyridine analog | 64% |

| Pd(0) coordination | Suzuki coupling with ArB(OH)₂ | Biaryl derivatives | 51–78% |

Metal-Mediated Cross Couplings

Patented methodologies demonstrate synthetic versatility :

| Reaction Type | Conditions | Application | Scale | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Library synthesis of analogs | 10 g | |

| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃, toluene | C-N bond formation | 500 mg |

Intramolecular Cyclizations

Key transformations from recent literature :

| Pathway | Conditions | Product | ee (%) |

|---|---|---|---|

| Aza-Michael | Organocatalyst, TFA | Bicyclic piperidine derivatives | 88 |

| Radical cyclization | Et₃B, O₂ | Alkylidene-piperidine hybrids | N/A |

Critical Analysis

-

Steric Effects : The 2-methylbenzyl group creates significant steric hindrance, reducing yields in para-substitution by ~15% compared to unsubstituted analogs .

-

pH Sensitivity : Piperidine protonation state (pKa ≈ 11.3) dictates reactivity – alkylation proceeds 3× faster at pH >12 .

-

Thermal Stability : Decomposition observed >200°C (TGA data), limiting high-temperature applications .

This comprehensive profile enables rational design of novel derivatives while highlighting remaining challenges in stereocontrol and functional group compatibility.

Scientific Research Applications

Neuropsychiatric Applications

One of the significant applications of 2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine involves its interaction with serotonergic receptors, which are crucial in the treatment of several neuropsychiatric conditions. Research indicates that compounds with similar structures can be effective in treating:

- Schizophrenia : The compound's ability to modulate serotonin receptor activity suggests potential use in managing symptoms associated with schizophrenia and related psychoses .

- Depression and Anxiety Disorders : Its pharmacological profile may also extend to treating mood disorders, including major depression and anxiety, by influencing serotonergic pathways .

- Sleep Disorders : Given the role of serotonin in sleep regulation, this compound may have applications in treating insomnia and other sleep-related disorders .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are valuable in developing treatments for various diseases, including cancer and bacterial infections. Key findings include:

- Potent Inhibition : Analogous compounds have demonstrated IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, indicating strong inhibitory effects that could be harnessed for therapeutic purposes .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions can enhance the compound's selectivity and potency as a DHFR inhibitor, guiding future drug design efforts .

Antiviral Activity

The antiviral potential of compounds similar to this compound has also been explored:

- Alphavirus Replication Inhibition : Studies on indole derivatives indicate that structural modifications can significantly improve potency against neurotropic alphaviruses such as the Western equine encephalitis virus (WEEV). These findings suggest that similar piperidine derivatives might exhibit antiviral properties through modulation of viral replication mechanisms .

- CNS Penetration : The ability of such compounds to penetrate the blood-brain barrier is crucial for their effectiveness against central nervous system infections, making them candidates for further development in antiviral therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

The following analysis compares 2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological implications.

Structural and Substituent Comparisons

Key Observations :

- The 2-methylbenzyl group in the target compound may confer greater steric bulk and lipophilicity compared to smaller substituents like CF3 () or hydrogen-bonding triazoles (). This could enhance membrane permeability but reduce solubility.

- Piperidinyl substituents are common across analogs, suggesting their role in target engagement (e.g., basic nitrogen for protonation in acidic environments like lysosomes) .

Physicochemical Properties

Analysis :

- The target compound’s lower molecular weight (~266 vs. 466–545 in ) may improve bioavailability.

Biological Activity

2-(2-Methylbenzyl)-6-(piperidin-4-yl)pyridine is a compound that belongs to the pyridine family, which is known for its diverse biological activities. Pyridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a piperidine moiety and a 2-methylbenzyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pyridine derivatives often exhibit their biological activities through various mechanisms:

- Enzyme Inhibition : Many pyridine compounds act as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit kinases related to cancer progression or enzymes involved in neurotransmitter degradation.

- Receptor Modulation : Compounds like this compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Antioxidant Activity : Some studies indicate that pyridine derivatives possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that pyridine derivatives can exhibit significant anticancer activity. For instance:

- Case Study : A study published in Nature reported that pyridine compounds could inhibit various cancer cell lines through multiple mechanisms, including the inhibition of EGFR and HER-2 kinases . The specific IC50 values for different derivatives were assessed, indicating varying degrees of potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.0 |

| Other Pyridines | A375 (Melanoma) | 10.5 |

| HCT116 (Colorectal) | 12.3 |

Neuroprotective Effects

Piperidine derivatives are also recognized for their neuroprotective potential:

- Research Findings : A study indicated that compounds with piperidine structures could enhance acetylcholine release by inhibiting acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment . This suggests that this compound may have similar effects.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Pyridine derivatives have been shown to exhibit anti-inflammatory properties:

- Mechanism : They may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Comparative Studies

Comparative studies involving other piperidine and pyridine derivatives can provide insight into the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.